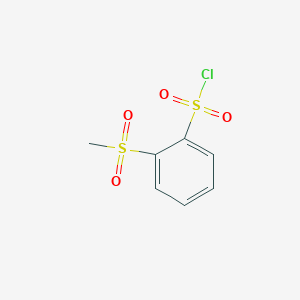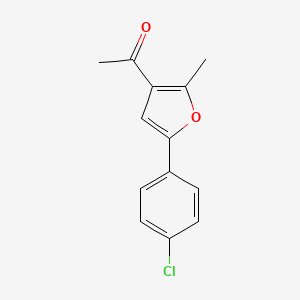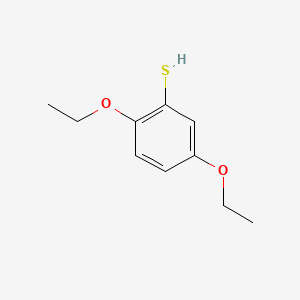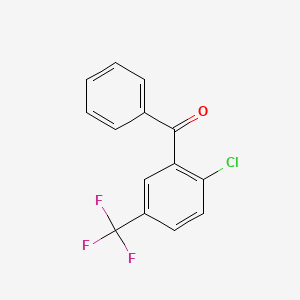
2-Chloro-5-(trifluoromethyl)benzophenone
Vue d'ensemble
Description
“2-Chloro-5-(trifluoromethyl)benzophenone” is a chemical compound with the CAS Number: 789-96-8. It has a molecular weight of 284.66 . This compound is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(trifluoromethyl)benzophenone” is represented by the formula C14H8ClF3O . The InChI code for this compound is 1S/C14H8ClF3O/c15-12-7-6-10 (14 (16,17)18)8-11 (12)13 (19)9-4-2-1-3-5-9/h1-8H .Applications De Recherche Scientifique
Palladium-Catalyzed Amination
Commercially available benzophenone imine, related to 2-Chloro-5-(trifluoromethyl)benzophenone, has been used as a convenient ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This process facilitates the synthesis of primary anilines, which are crucial in the development of various organic compounds (Wolfe et al., 1997).
Development of Proton Exchange Membranes
2-Chloro-5-(trifluoromethyl)benzophenone derivatives have been synthesized and investigated for their potential in creating high molecular weight poly(2,5-benzophenone) derivatives through nickel-catalyzed coupling polymerization. These polymers are considered for their application in proton exchange membranes, showcasing their significance in fuel cell technology (Ghassemi & McGrath, 2004).
Environmental and Photophysical Studies
The compound's derivatives have been analyzed in environmental studies, particularly their occurrence and behavior in sediments and sewage sludge, reflecting their environmental impact and stability under various conditions (Zhang et al., 2011). Additionally, the photophysical properties of benzophenone derivatives, including those substituted with chloro and trifluoromethyl groups, have been explored for their potential in biological chemistry and material science, highlighting their application in bioconjugation and surface grafting technologies (Dormán et al., 2016).
Graft Polymerization on Cellulose
2-Chloro-5-(trifluoromethyl)benzophenone has been implicated in studies concerning the graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator. This research indicates its utility in modifying cellulose materials for various applications, including the development of materials with enhanced antibacterial properties (Hong et al., 2009).
Crystal Growth and Optical Properties
Research on benzophenone derivatives, including those with chloro and trifluoromethyl substituents, has extended to their crystal growth and optical properties, emphasizing their potential in creating materials suitable for optical applications (Usharani et al., 2016).
Safety And Hazards
“2-Chloro-5-(trifluoromethyl)benzophenone” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O/c15-12-7-6-10(14(16,17)18)8-11(12)13(19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDJJBSLUFDASY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229372 | |
| Record name | Benzophenone, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethyl)benzophenone | |
CAS RN |
789-96-8 | |
| Record name | Benzophenone, 2-chloro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzophenone, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 789-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



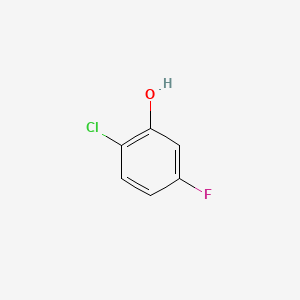

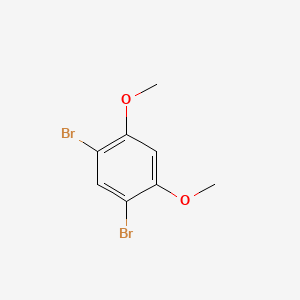
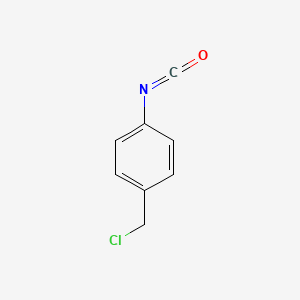
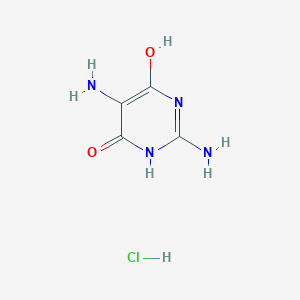
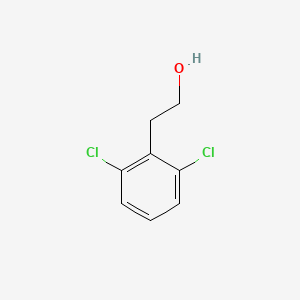
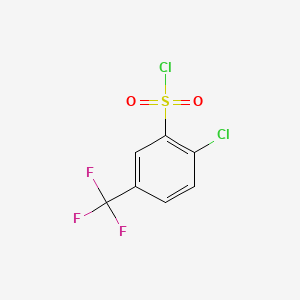
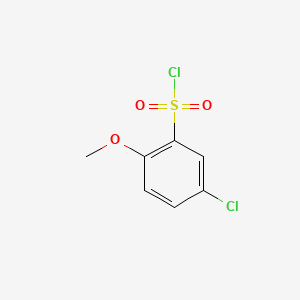
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
